molecular formula C8H11FN2O5S2 B2642799 2-Amino-4-(ethylsulfamoyl)-1-fluorosulfonyloxybenzene CAS No. 2411239-55-7

2-Amino-4-(ethylsulfamoyl)-1-fluorosulfonyloxybenzene

Cat. No.: B2642799
CAS No.: 2411239-55-7
M. Wt: 298.3
InChI Key: RWYRHQCRFHUQGD-UHFFFAOYSA-N
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Description

2-Amino-4-(ethylsulfamoyl)-1-fluorosulfonyloxybenzene is an organic compound that features a benzene ring substituted with amino, ethylsulfamoyl, and fluorosulfonyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(ethylsulfamoyl)-1-fluorosulfonyloxybenzene typically involves multiple steps, starting with the preparation of the benzene ring with appropriate substituents. One common method involves the nitration of a suitable benzene derivative, followed by reduction to introduce the amino group. The ethylsulfamoyl group can be introduced through sulfonation followed by alkylation with ethylamine. The fluorosulfonyloxy group is typically introduced via sulfonylation with a fluorinating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The process may also involve purification steps such as crystallization, distillation, and chromatography to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(ethylsulfamoyl)-1-fluorosulfonyloxybenzene undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

    Substitution: The fluorosulfonyloxy group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzene derivatives, while substitution of the fluorosulfonyloxy group can produce various substituted benzene derivatives .

Scientific Research Applications

2-Amino-4-(ethylsulfamoyl)-1-fluorosulfonyloxybenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(ethylsulfamoyl)-1-fluorosulfonyloxybenzene involves its interaction with specific molecular targets. The amino and sulfonyl groups can form hydrogen bonds and electrostatic interactions with proteins, affecting their function. The fluorosulfonyloxy group can participate in covalent bonding with nucleophilic sites on enzymes, leading to inhibition or modulation of their activity. These interactions can influence various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(ethylsulfamoyl)-1-fluorosulfonyloxybenzene is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-amino-4-(ethylsulfamoyl)-1-fluorosulfonyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O5S2/c1-2-11-17(12,13)6-3-4-8(7(10)5-6)16-18(9,14)15/h3-5,11H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYRHQCRFHUQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)OS(=O)(=O)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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